molecular formula C12H10O4S B12528532 S-Ethyl 7-hydroxy-2-oxo-2H-1-benzopyran-3-carbothioate CAS No. 674819-25-1

S-Ethyl 7-hydroxy-2-oxo-2H-1-benzopyran-3-carbothioate

Cat. No.: B12528532
CAS No.: 674819-25-1
M. Wt: 250.27 g/mol
InChI Key: DCYAJNVFMRLSBS-UHFFFAOYSA-N
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Description

S-Ethyl 7-hydroxy-2-oxo-2H-1-benzopyran-3-carbothioate is an organic compound belonging to the class of 7-hydroxycoumarins. These compounds are characterized by the presence of a coumarin skeleton with a hydroxyl group attached to the C7 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-Ethyl 7-hydroxy-2-oxo-2H-1-benzopyran-3-carbothioate typically involves the reaction of 7-hydroxycoumarin with ethyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Recrystallization from ethanol is commonly used to purify the compound .

Chemical Reactions Analysis

Types of Reactions

S-Ethyl 7-hydroxy-2-oxo-2H-1-benzopyran-3-carbothioate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction of the carbonyl group may yield alcohols .

Scientific Research Applications

S-Ethyl 7-hydroxy-2-oxo-2H-1-benzopyran-3-carbothioate has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of S-Ethyl 7-hydroxy-2-oxo-2H-1-benzopyran-3-carbothioate involves its interaction with specific molecular targets and pathways. For example, it can interfere with tumor microenvironment lactate flux, inhibiting the influx of lactate in tumor cells expressing MCT1 and MCT4 . This disruption can lead to the inhibition of tumor growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

674819-25-1

Molecular Formula

C12H10O4S

Molecular Weight

250.27 g/mol

IUPAC Name

S-ethyl 7-hydroxy-2-oxochromene-3-carbothioate

InChI

InChI=1S/C12H10O4S/c1-2-17-12(15)9-5-7-3-4-8(13)6-10(7)16-11(9)14/h3-6,13H,2H2,1H3

InChI Key

DCYAJNVFMRLSBS-UHFFFAOYSA-N

Canonical SMILES

CCSC(=O)C1=CC2=C(C=C(C=C2)O)OC1=O

Origin of Product

United States

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